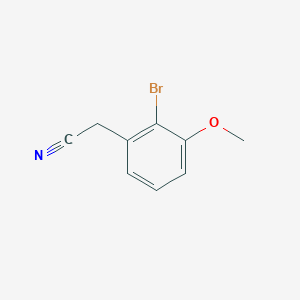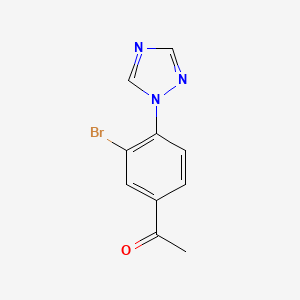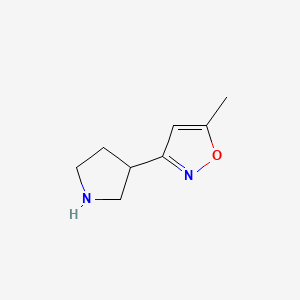
n-(4-(4-Iodo-1h-pyrazol-1-yl)benzyl)cyclopropanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-(4-(4-Iodo-1h-pyrazol-1-yl)benzyl)cyclopropanamine: is a compound that features a cyclopropanamine moiety linked to a benzyl group, which is further substituted with a 4-iodo-1H-pyrazol-1-yl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of n-(4-(4-Iodo-1h-pyrazol-1-yl)benzyl)cyclopropanamine typically involves multi-step organic reactions. One common approach is to start with the preparation of the 4-iodo-1H-pyrazole intermediate, which can be achieved through the iodination of 1H-pyrazole. This intermediate is then reacted with benzyl bromide to form the benzylated product. Finally, the benzylated intermediate is coupled with cyclopropanamine under suitable conditions to yield the target compound .
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to scale up the production process efficiently.
化学反応の分析
Types of Reactions: n-(4-(4-Iodo-1h-pyrazol-1-yl)benzyl)cyclopropanamine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, potentially altering the oxidation state of the nitrogen atoms in the pyrazole ring.
Coupling Reactions: The benzyl group can engage in coupling reactions with other aromatic or aliphatic groups.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides. Conditions typically involve the use of polar solvents and mild heating.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction reactions can lead to changes in the functional groups attached to the pyrazole ring.
科学的研究の応用
Chemistry: In chemistry, n-(4-(4-Iodo-1h-pyrazol-1-yl)benzyl)cyclopropanamine can be used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound can be used as a probe to study the interactions of pyrazole-containing molecules with biological targets. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications .
Medicine: In medicine, derivatives of this compound may exhibit pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties. Research into these derivatives could lead to the development of new drugs .
Industry: In industry, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its unique structural features make it suitable for applications in fields such as electronics, coatings, and polymers .
作用機序
The mechanism of action of n-(4-(4-Iodo-1h-pyrazol-1-yl)benzyl)cyclopropanamine involves its interaction with specific molecular targets. The pyrazole ring can engage in hydrogen bonding and π-π interactions with proteins and enzymes, potentially modulating their activity. The cyclopropanamine moiety may also contribute to the compound’s binding affinity and specificity .
類似化合物との比較
- 1-Benzyl-4-iodo-1H-pyrazole
- 3,5-Dimethyl-4-iodo-1H-pyrazole
- 3-Iodo-1-methyl-1H-pyrazole
- 3-(4-Chlorophenyl)-1H-pyrazole
Comparison: Compared to these similar compounds, n-(4-(4-Iodo-1h-pyrazol-1-yl)benzyl)cyclopropanamine is unique due to the presence of the cyclopropanamine moiety. This structural feature may impart distinct chemical and biological properties, such as enhanced binding affinity and specificity for certain molecular targets.
特性
分子式 |
C13H14IN3 |
|---|---|
分子量 |
339.17 g/mol |
IUPAC名 |
N-[[4-(4-iodopyrazol-1-yl)phenyl]methyl]cyclopropanamine |
InChI |
InChI=1S/C13H14IN3/c14-11-8-16-17(9-11)13-5-1-10(2-6-13)7-15-12-3-4-12/h1-2,5-6,8-9,12,15H,3-4,7H2 |
InChIキー |
NAHIDKSUAFIPLK-UHFFFAOYSA-N |
正規SMILES |
C1CC1NCC2=CC=C(C=C2)N3C=C(C=N3)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-cyclopropyl-3-{4-[(2,5-difluorophenyl)methyl]piperazin-1-yl}quinoxalin-2-amine](/img/structure/B13555285.png)


![6-Chloropyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B13555303.png)


![N-{[4-(aminomethyl)-2-fluorophenyl]methyl}-1-(prop-2-yn-1-yl)cyclohex-3-ene-1-carboxamide hydrochloride](/img/structure/B13555332.png)







